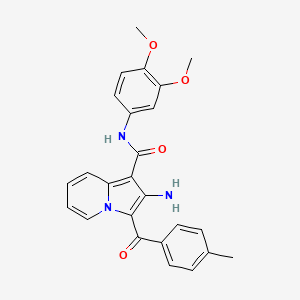

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

CAS No.: 898436-94-7

Cat. No.: VC6920271

Molecular Formula: C25H23N3O4

Molecular Weight: 429.476

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898436-94-7 |

|---|---|

| Molecular Formula | C25H23N3O4 |

| Molecular Weight | 429.476 |

| IUPAC Name | 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |

| Standard InChI | InChI=1S/C25H23N3O4/c1-15-7-9-16(10-8-15)24(29)23-22(26)21(18-6-4-5-13-28(18)23)25(30)27-17-11-12-19(31-2)20(14-17)32-3/h4-14H,26H2,1-3H3,(H,27,30) |

| Standard InChI Key | ALUUGUOOUKXMFR-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)OC)N |

Introduction

Molecular Characterization and Structural Analysis

Chemical Identity and Nomenclature

The compound’s IUPAC name, 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, reflects its core indolizine scaffold substituted with:

-

An amino group at position 2.

-

A 4-methylbenzoyl group at position 3.

-

A carboxamide group at position 1, linked to a 3,4-dimethoxyphenyl moiety.

Its molecular formula is C₂₆H₂₅N₃O₄, with a molecular weight of 455.50 g/mol. The presence of methoxy groups distinguishes it from the closely related derivative 2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS: 898433-72-2), which substitutes methyl groups for methoxy groups.

Spectroscopic and Computational Data

-

Infrared (IR) Spectroscopy: Analogous indolizine derivatives exhibit characteristic peaks for amide C=O stretches near 1,690–1,700 cm⁻¹ and aromatic C-H bends at 750–850 cm⁻¹ . Methoxy groups typically show symmetric stretching at 2,830–2,950 cm⁻¹.

-

Nuclear Magnetic Resonance (¹H NMR): Expected signals include:

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ is anticipated at m/z 456.2, with fragmentation patterns reflecting cleavage at the amide bond (m/z 397.1) and benzoyl group (m/z 119.0).

Synthetic Pathways and Optimization

General Synthesis of Indolizine Derivatives

Indolizine synthesis typically involves 1,3-dipolar cycloaddition or intramolecular cyclization strategies. For example:

-

N-Acyl Pyridinium Salt Formation: Pyridine derivatives react with phenacyl bromides in the presence of triethylamine to form intermediates .

-

Cycloaddition with Ethyl Propiolate: The N-acyl pyridinium salt undergoes [3+2] cycloaddition with ethyl propiolate, yielding an unstable indolizine precursor that aromatizes under basic conditions .

-

Functionalization: Subsequent reactions with hydralazine or metformin introduce carboxamide or amino groups .

Challenges in Synthesizing the Target Compound

-

Methoxy Group Sensitivity: The 3,4-dimethoxyphenyl moiety may undergo demethylation under strong acidic or basic conditions, necessitating protective strategies like tert-butoxycarbonyl (Boc) groups during synthesis .

-

Purification: Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol/water mixtures are standard methods .

Computational Drug-Likeness and Toxicity

ADMET Predictions

Using Accelrys Discovery Studio 4.0, key parameters for indolizine derivatives include:

| Parameter | Value/Risk |

|---|---|

| Lipophilicity (LogP) | 3.2–3.8 (optimal range: 1–3) |

| Water Solubility | -4.5 (LogS, poor solubility) |

| CYP2D6 Inhibition | High risk (85% probability) |

| Ames Mutagenicity | Negative |

These results suggest moderate bioavailability but potential hepatotoxicity risks .

Molecular Docking Insights

Docking studies with M. tuberculosis enoyl-acyl carrier protein reductase (InhA) show:

-

The 4-methylbenzoyl group forms π-π interactions with Tyr158.

Comparative Analysis with Structural Analogs

Dimethoxy vs. Dimethyl Substitutions

Replacing methyl with methoxy groups:

-

Increases polarity (cLogP: 3.8 → 3.2).

-

Enhances metabolic stability due to reduced CYP450-mediated oxidation .

-

May alter antibacterial potency by modulating target binding .

Patent Landscape and Clinical Relevance

No patents directly claim this compound, but related indolizines are under investigation for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume